Ácido (5-amino-6-metoxipirazin-2-il)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

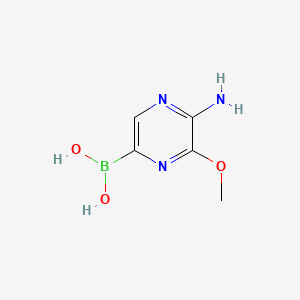

(5-Amino-6-methoxypyrazin-2-yl)boronic acid: is a chemical compound with the molecular formula C5H8BN3O3 and a molecular weight of 168.95 g/mol . This compound is known for its use as a reactant in the preparation of aminoquinazolinone compounds, which are utilized in the treatment of cell proliferative diseases.

Aplicaciones Científicas De Investigación

Chemistry: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed in the development of bioactive molecules that can interact with specific biological targets.

Medicine: The compound is utilized in the synthesis of aminoquinazolinone compounds, which have potential therapeutic applications in treating cell proliferative diseases.

Industry: In the industrial sector, (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used in the production of various chemical intermediates and final products.

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

This reaction results in the formation of an active complex and a by-product, quinone methide (QM), which can scavenge glutathione (GSH), a cellular defense against reactive oxygen species .

Biochemical Pathways

The scavenging of gsh by the qm by-product could potentially affect the glutathione pathway, which plays a crucial role in maintaining the redox balance within cells .

Pharmacokinetics

It is known that boronic acids are generally metabolized through deboronation, yielding boric acid, which has low toxicity in humans .

Result of Action

The scavenging of gsh by the qm by-product could potentially lead to an increase in oxidative stress within cells, as gsh is a key antioxidant .

Action Environment

Factors such as ph and the presence of reactive oxygen species like h2o2 could potentially affect the reactivity and efficacy of boronic acids .

Métodos De Preparación

Industrial Production Methods: Industrial production methods for (5-Amino-6-methoxypyrazin-2-yl)boronic acid are not explicitly detailed in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: (5-Amino-6-methoxypyrazin-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyrazine oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Reactions with electrophiles or nucleophiles to form substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles or nucleophiles under appropriate conditions, often in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Comparación Con Compuestos Similares

- (5-Amino-6-chloropyrazin-2-yl)boronic acid

- (5-Amino-6-fluoropyrazin-2-yl)boronic acid

- (5-Amino-6-methylpyrazin-2-yl)boronic acid

Comparison: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(5-Amino-6-methoxypyrazin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring and a boronic acid functional group, which allows it to engage in reversible covalent interactions with various biological targets, including proteins and enzymes. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H7BN2O3

- Molecular Weight : 168.95 g/mol

The structure of (5-Amino-6-methoxypyrazin-2-yl)boronic acid contributes to its reactivity and biological function. The boronic acid moiety is particularly significant for its ability to form covalent bonds with diols, which are prevalent in many biomolecules.

Anticancer Properties

Preliminary studies suggest that (5-Amino-6-methoxypyrazin-2-yl)boronic acid exhibits promising anticancer properties. Its ability to form covalent bonds with proteins positions it as a potential modulator of protein-protein interactions (PPIs), which are crucial in cancer progression and treatment strategies.

Case Study: Boron Neutron Capture Therapy (BNCT)

Research has indicated that compounds similar to (5-Amino-6-methoxypyrazin-2-yl)boronic acid can enhance boron accumulation in tumor cells, thereby improving the efficacy of BNCT. In a study involving mouse melanoma cell lines, it was shown that melanin biosynthesis significantly increased boron uptake without raising the metabolic rate, suggesting a targeted approach to cancer treatment .

Target Interaction

The mechanism by which (5-Amino-6-methoxypyrazin-2-yl)boronic acid exerts its biological effects involves the formation of an active complex with specific proteins. This interaction can lead to the disruption or enhancement of cellular pathways critical for tumor growth and survival .

- Covalent Bond Formation : The compound's boronic acid group interacts with diols in target proteins.

- Oxidative Stress Induction : The by-products formed during these interactions may scavenge glutathione (GSH), leading to increased oxidative stress within cells.

- Impact on Redox Balance : Disruption of GSH levels can affect cellular redox status, potentially enhancing apoptotic pathways in cancer cells.

Applications in Drug Development

(5-Amino-6-methoxypyrazin-2-yl)boronic acid serves as a valuable building block in the synthesis of various bioactive compounds. Its structural characteristics allow for modifications that can enhance its therapeutic profile against diseases such as cancer and neurodegenerative disorders.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-6-borono-pyrazine | Similar pyrazine ring | Lacks methoxy group; different reactivity |

| 4-Amino-benzeneboronic acid | Boronic acid on an aromatic ring | Different aromatic system; varied applications |

| 3-Aminopyridin-4-boronic acid | Pyridine instead of pyrazine | Distinct nitrogen heterocycle; different uses |

Pharmacokinetics

The pharmacokinetic profile of (5-Amino-6-methoxypyrazin-2-yl)boronic acid indicates that it undergoes metabolic processes typical for boronic acids, primarily through deboronation to yield less toxic products like boric acid. This low toxicity enhances its appeal for therapeutic applications.

Propiedades

IUPAC Name |

(5-amino-6-methoxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRZWHBSQBFJAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C(=N1)OC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.